7-Benzyl-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine is a heterocyclic compound with a molecular formula of C14H17N3. This compound is part of the imidazo[1,5-d][1,4]diazepine family, which is known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzyl group attached to a tetrahydroimidazo[1,5-d][1,4]diazepine core, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of benzylamine with a suitable diketone or ketoester in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The resulting intermediate undergoes cyclization to form the desired diazepine ring.
Industrial Production Methods
Industrial production of 7-Benzyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The benzyl group can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl-substituted imidazo[1,5-d][1,4]diazepine derivatives, while reduction may produce tetrahydro derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anticonvulsant and anxiolytic agent.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Benzyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, leading to its potential anticonvulsant and anxiolytic effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methanol hydrochloride
- N-Ethyl-N-((6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methyl)ethanamine hydrochloride
- 6,8-Bis(aryl)-5-methyl-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-d][1,4]diazepines
Uniqueness
7-Benzyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C14H17N3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
7-benzyl-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine |
InChI |
InChI=1S/C14H17N3/c1-2-4-13(5-3-1)11-16-7-6-14-10-15-12-17(14)9-8-16/h1-5,10,12H,6-9,11H2 |
InChI Key |
SKHFMSOIAFJXIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN2C1=CN=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.